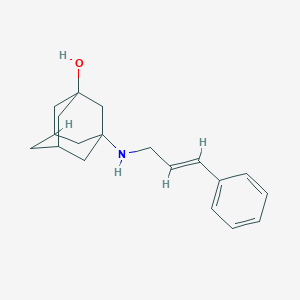![molecular formula C22H28N6O2 B271951 1-(1-ethylpyrrolidin-2-yl)-N-{3-methoxy-4-[(1-phenyl-1H-tetrazol-5-yl)oxy]benzyl}methanamine](/img/structure/B271951.png)
1-(1-ethylpyrrolidin-2-yl)-N-{3-methoxy-4-[(1-phenyl-1H-tetrazol-5-yl)oxy]benzyl}methanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(1-ethylpyrrolidin-2-yl)-N-{3-methoxy-4-[(1-phenyl-1H-tetrazol-5-yl)oxy]benzyl}methanamine is a complex organic compound that features a pyrrolidine ring, a methoxybenzyl group, and a tetrazole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(1-ethylpyrrolidin-2-yl)-N-{3-methoxy-4-[(1-phenyl-1H-tetrazol-5-yl)oxy]benzyl}methanamine can be achieved through a multi-step process involving several key reactions:
Formation of the Pyrrolidine Ring: The initial step involves the synthesis of the pyrrolidine ring, which can be achieved through a cyclization reaction of appropriate precursors under acidic or basic conditions.
Introduction of the Methoxybenzyl Group: The methoxybenzyl group can be introduced via a nucleophilic substitution reaction, where a suitable methoxybenzyl halide reacts with the pyrrolidine derivative.
Attachment of the Tetrazole Moiety: The tetrazole ring can be synthesized through a [2+3] cycloaddition reaction between an azide and a nitrile. This step typically requires the use of a catalyst and specific reaction conditions to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and minimize costs. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of efficient purification techniques.
Chemical Reactions Analysis
Types of Reactions
1-(1-ethylpyrrolidin-2-yl)-N-{3-methoxy-4-[(1-phenyl-1H-tetrazol-5-yl)oxy]benzyl}methanamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Substitution: Nucleophilic or electrophilic substitution reactions can occur at various positions on the molecule, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)
Substitution: Halides, nucleophiles, electrophiles
Major Products Formed
Oxidation: Ketones, carboxylic acids
Reduction: Alcohols, amines
Substitution: Various substituted derivatives depending on the reagents used
Scientific Research Applications
Medicinal Chemistry: The compound’s unique structure makes it a candidate for drug design, particularly for targeting specific receptors or enzymes.
Biological Studies: It can be used to study the interactions between small molecules and biological macromolecules, such as proteins and nucleic acids.
Industrial Applications: The compound may find use in the development of new materials or as a precursor for more complex chemical entities.
Mechanism of Action
The mechanism of action of 1-(1-ethylpyrrolidin-2-yl)-N-{3-methoxy-4-[(1-phenyl-1H-tetrazol-5-yl)oxy]benzyl}methanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to fit into the active sites of these targets, potentially inhibiting or modulating their activity. The exact pathways and molecular targets would depend on the specific biological context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
1-(1H-tetrazol-5-yl)-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine: A compound with a similar tetrazole moiety but different ring structure.
1-(2H-tetrazol-5-yl)-5-nitraminotetrazole: Another tetrazole-containing compound with different functional groups.
Uniqueness
1-(1-ethylpyrrolidin-2-yl)-N-{3-methoxy-4-[(1-phenyl-1H-tetrazol-5-yl)oxy]benzyl}methanamine is unique due to its combination of a pyrrolidine ring, methoxybenzyl group, and tetrazole moiety. This unique structure may confer specific biological activities and make it a valuable compound for various applications in medicinal chemistry and drug design.
Properties
Molecular Formula |
C22H28N6O2 |
|---|---|
Molecular Weight |
408.5 g/mol |
IUPAC Name |
1-(1-ethylpyrrolidin-2-yl)-N-[[3-methoxy-4-(1-phenyltetrazol-5-yl)oxyphenyl]methyl]methanamine |
InChI |
InChI=1S/C22H28N6O2/c1-3-27-13-7-10-19(27)16-23-15-17-11-12-20(21(14-17)29-2)30-22-24-25-26-28(22)18-8-5-4-6-9-18/h4-6,8-9,11-12,14,19,23H,3,7,10,13,15-16H2,1-2H3 |
InChI Key |
MEKDXSJIQPXHIP-UHFFFAOYSA-N |
SMILES |
CCN1CCCC1CNCC2=CC(=C(C=C2)OC3=NN=NN3C4=CC=CC=C4)OC |
Canonical SMILES |
CCN1CCCC1CNCC2=CC(=C(C=C2)OC3=NN=NN3C4=CC=CC=C4)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![({1-[(2,4-DICHLOROPHENYL)METHYL]-1H-INDOL-3-YL}METHYL)[2-(MORPHOLIN-4-YL)ETHYL]AMINE](/img/structure/B271870.png)
![N-{3-methoxy-4-[(1-phenyl-1H-tetrazol-5-yl)oxy]benzyl}pentan-1-amine](/img/structure/B271873.png)
![N-{3-ethoxy-4-[(1-phenyl-1H-tetrazol-5-yl)oxy]benzyl}-2-methoxyethanamine](/img/structure/B271875.png)
![2-({3-ethoxy-4-[(1-phenyl-1H-tetrazol-5-yl)oxy]benzyl}amino)-1-phenylethanol](/img/structure/B271877.png)
![N-{3-ethoxy-4-[(1-phenyl-1H-tetrazol-5-yl)oxy]benzyl}-2-(4-fluorophenyl)ethanamine](/img/structure/B271878.png)
![N-{3-ethoxy-4-[(1-phenyl-1H-tetrazol-5-yl)oxy]benzyl}-2-(2-fluorophenyl)ethanamine](/img/structure/B271879.png)
![2-({3-ethoxy-4-[(1-phenyl-1H-tetrazol-5-yl)oxy]benzyl}amino)butan-1-ol](/img/structure/B271880.png)
![N-{3-ethoxy-4-[(1-phenyl-1H-tetrazol-5-yl)oxy]benzyl}-2-phenylethanamine](/img/structure/B271881.png)
![3-[(5-Bromo-2-ethoxybenzyl)amino]-1-adamantanol](/img/structure/B271884.png)
![3-[(5-Chloro-2-ethoxybenzyl)amino]-1-adamantanol](/img/structure/B271885.png)

![3-[(Pyridin-4-ylmethyl)amino]adamantan-1-ol](/img/structure/B271889.png)
![1-[3-({[5-(2,4-Dichlorophenyl)-2-furyl]methyl}amino)propyl]-2-pyrrolidinone](/img/structure/B271891.png)
![1-(3-{[(9-ethyl-9H-carbazol-3-yl)methyl]amino}propyl)-2-pyrrolidinone](/img/structure/B271892.png)
